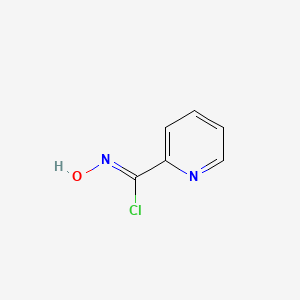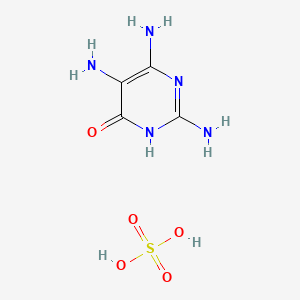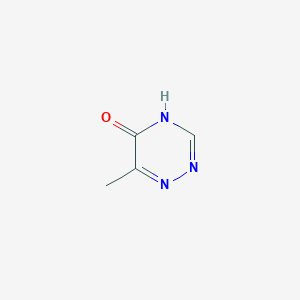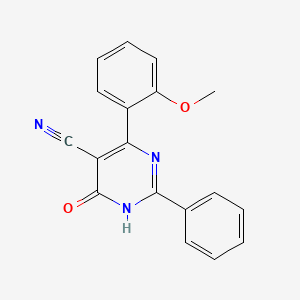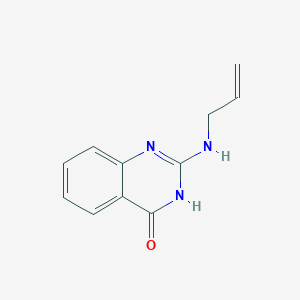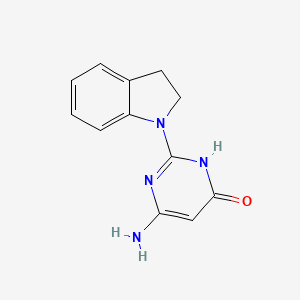
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one, also known as 6-AP, is a heterocyclic compound with a unique structure and properties. It is a synthetic compound, first synthesized in the 1950s, and has since been studied extensively for its potential applications in various scientific fields. 6-AP has been used as an intermediate in the synthesis of several drugs and other compounds, and has shown promise in the field of medicinal chemistry. Additionally, 6-AP has been studied for its potential use in the fields of biochemistry and physiology, as well as for its potential therapeutic applications. In
Applications De Recherche Scientifique
Antimicrobial Properties : A study synthesized derivatives of pyrimidine, including 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one, and evaluated their antimicrobial activity. The results indicated that the combination of indole and benzene nuclei in a single molecule showed synergistic antimicrobial effects, demonstrating significant potential in combating various microbes (Chauhan, Siddiqi, & Dwivedi, 2017).
Synthesis of Pyrido[2,3‐d]pyrimidines : Another research focused on the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with α,/β-unsaturated ketones, resulting in the formation of pyrido[2,3-d]pyrimidine systems. This study is crucial for understanding the chemical processes and potential applications of these compounds in various fields (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).
Antioxidant and Antimicrobial Evaluation : A 2012 study synthesized compounds including 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one analogues, which exhibited promising antioxidant and antimicrobial activities. This highlights the compound's potential in pharmaceutical applications, especially in developing new drugs with antimicrobial and antioxidant properties (Saundane, Yarlakatti, Walmik, & Katkar, 2012).
Novel Synthesis Methods : Research has been conducted on the facile construction of substituted pyrimido[4,5-d]pyrimidones by transforming enaminouracil, which includes the synthesis of derivatives related to 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one. This work is significant for the development of new synthetic methods in chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Propriétés
IUPAC Name |
4-amino-2-(2,3-dihydroindol-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-10-7-11(17)15-12(14-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H3,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRPPCTZQISAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
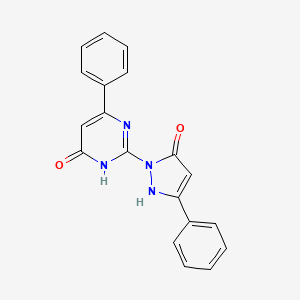
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
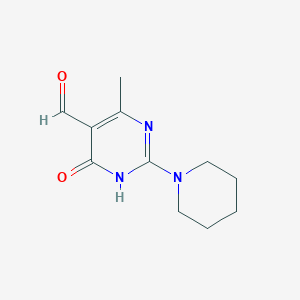
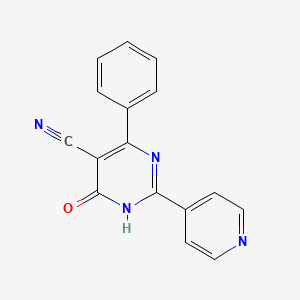
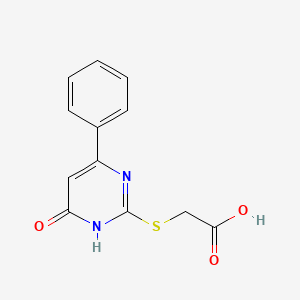
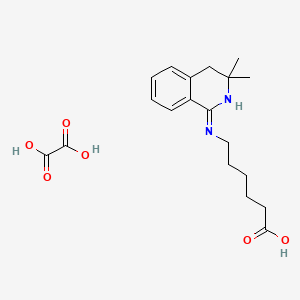
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
